molecular formula C10H11N3O2S2 B12213563 Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- CAS No. 177355-93-0

Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-

Cat. No.: B12213563
CAS No.: 177355-93-0
M. Wt: 269.3 g/mol
InChI Key: PSMZZJQQSGKUCO-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- is a compound with a molecular formula of C10H11N3O2S It is a derivative of thienopyrimidine, a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- typically involves the reaction of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine with acetic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the amino compound can be reacted with phenyl isothiocyanate to form a thiourea derivative, which can then undergo cyclization in the presence of bromine in acetic acid solution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a solid form suitable for further use .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- include other thienopyrimidine derivatives, such as:

Uniqueness

What sets acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- apart from similar compounds is its specific structure, which may confer unique biological activities and chemical reactivity. Its combination of amino and thio groups, along with the thienopyrimidine core, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

177355-93-0

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C10H11N3O2S2/c1-4-5(2)17-9-7(4)8(11)12-10(13-9)16-3-6(14)15/h3H2,1-2H3,(H,14,15)(H2,11,12,13)

InChI Key

PSMZZJQQSGKUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)O)C

Origin of Product

United States

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